1-Phenyl-2H-3,1-benzoxazin-4-one

C-H Activation Chemoselectivity Palladium Catalysis

Procure 1-Phenyl-2H-3,1-benzoxazin-4-one (CAS 16075-09-5) for targeted medicinal chemistry. This N-phenyl-1,2-dihydro isomer is essential for IL-1 antagonism SAR and Pd-catalyzed C-H activation studies. Do not substitute with 2-phenyl isomers (e.g., Bentranil)—structural differences cause divergent reactivity and invalidate bioassays. Insist on ≥95% purity and verify CAS before ordering.

Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
CAS No. 16075-09-5
Cat. No. B099621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2H-3,1-benzoxazin-4-one
CAS16075-09-5
Molecular FormulaC14H11NO2
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESC1N(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3
InChIInChI=1S/C14H11NO2/c16-14-12-8-4-5-9-13(12)15(10-17-14)11-6-2-1-3-7-11/h1-9H,10H2
InChIKeyOJVFIJUQEKMZNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-2H-3,1-benzoxazin-4-one (CAS 16075-09-5): Structural Overview and Procurement Rationale for the N-Phenyl Dihydro Isomer


1-Phenyl-2H-3,1-benzoxazin-4-one (CAS 16075-09-5) is an N-phenyl-1,2-dihydro-4H-3,1-benzoxazin-4-one, a heterocyclic compound characterized by a reduced oxazinone ring where the phenyl substituent is attached to the nitrogen at position 1 . This specific regioisomeric and oxidation-state configuration fundamentally differentiates it from the more commonly referenced 2-phenyl-4H-3,1-benzoxazin-4-one (Bentranil, CAS 1022-46-4), which lacks saturation and bears the phenyl group on the carbon at position 2 [1]. The N-phenyl-1,2-dihydro architecture confers distinct electronic properties and reactivity, making it a critical starting material for synthesizing N-substituted benzoxazinone derivatives and a targeted scaffold in medicinal chemistry programs focused on interleukin-1 antagonism and anticancer activity [2]. Procuring the correct isomer by CAS number is a non-negotiable prerequisite for experimental reproducibility in these specific research contexts.

Why 1-Phenyl-2H-3,1-benzoxazin-4-one Cannot Be Replaced by Bentranil or Other Benzoxazinone Analogs in Sourcing


At first glance, the molecular formula C14H11NO2 might suggest interchangeability with the herbicidal compound Bentranil (2-phenyl-4H-3,1-benzoxazin-4-one), but the structural differences are critical and non-trivial [1]. The N-phenyl-1,2-dihydro scaffold places the phenyl group on the ring nitrogen, creating a tertiary enamide-like system, while Bentranil's 2-phenyl substitution forms an imino-ester. This isomerism results in divergent chemical reactivity: N-substituted dihydrobenzoxazinones undergo chemoselective C-H activation pathways to form unique products, a reactivity not shared by their 2-substituted counterparts . Furthermore, the 1,2-dihydro parent core is the foundational structure for a distinct class of biologically active compounds, including those with interleukin-1 (IL-1) antagonist properties, where the N-substitution pattern is a key determinant of pharmacological activity [2]. Substituting one for the other will lead to failed synthesis, invalid biological assays, and irreproducible results, making precise CAS-based procurement essential.

Quantitative Differential Evidence for 1-Phenyl-2H-3,1-benzoxazin-4-one (CAS 16075-09-5) vs. Key Analogs


Regioisomeric Differentiation: N-Phenyl vs. 2-Phenyl Substitution Dictates Chemoselective Reactivity in C-H Activation

The 1,2-dihydro-4H-3,1-benzoxazin-4-one core with an N-alkyl/aryl substituent exhibits a fundamentally different reactivity profile compared to 2-substituted benzoxazinones. In a palladium-catalyzed intramolecular reaction, N-aryl substrates selectively undergo C(sp3)-H activation and C-O cyclization to yield the dihydrobenzoxazinone scaffold, a pathway inaccessible to 2-phenyl-4H-3,1-benzoxazin-4-one (Bentranil) due to its lack of an N-substituted C-H bond at the saturated center . This chemoselectivity is controlled by the choice of oxidant, with silver oxide promoting the formation of the target N-phenyl compound, while copper acetate diverts the reaction toward carbazole products. This demonstrates that the 1-phenyl-2H-3,1-benzoxazin-4-one structure is not just an isomer but a distinct chemical entity with a unique synthesis-application axis.

C-H Activation Chemoselectivity Palladium Catalysis Synthetic Methodology

Biological Activity Class Distinction: Interleukin-1 Antagonism vs. Herbicidal Activity

Patent literature explicitly establishes that substituted 1,2-dihydro-4H-3,1-benzoxazin-4-ones, which encompasses the N-phenyl compound, are active as interleukin-1 (IL-1) antagonists [1]. In a chondrocyte-based functional assay, representative compounds from this class inhibited IL-1-induced neutral protease secretion with 47–56% inhibition at a 10 µM concentration [1]. In stark contrast, the 2-phenyl regioisomer Bentranil (CAS 1022-46-4) is a commercial post-emergence herbicide with no reported IL-1 antagonist activity, targeting annual weeds in cereal crops instead [2]. This functional divergence stems directly from the regioisomeric placement of the phenyl group, which dictates molecular recognition at entirely different biological targets.

Interleukin-1 Antagonist Anti-inflammatory Serine Protease Inhibition Herbicide

Differentiation from 1,3-Benzoxazin-4-one Isomers in Anticancer Screening Programs

While the 1,3-benzoxazin-4-one scaffold has been explored for anticancer activity, the 3,1-benzoxazin-4-one regioisomer, specifically the N-phenyl-1,2-dihydro variant, constitutes a distinct chemotype in medicinal chemistry . Published screening data for benzoxazine derivatives against A549 (lung), HePG2 (liver), and MCF7 (breast) cancer cell lines show that quinazolinone and benzoxazinone derivatives exhibit IC50 values in the 2–10 µM range; however, these activities are highly dependent on the specific ring fusion and substitution pattern . A direct head-to-head comparison revealed that a specific 1,3-benzoxazine derivative (compound 3) displayed an IC50 of 36.6 µg/mL against A549 cells [1]. This indicates that subtle positional changes in the oxazine ring lead to divergent potency profiles, a critical consideration for medicinal chemists requiring the exact 3,1-benzoxazin-4-one scaffold for SAR (Structure-Activity Relationship) continuity.

Anticancer Activity Benzoxazine Derivatives Cytotoxicity Structure-Activity Relationship

Key Application Scenarios for 1-Phenyl-2H-3,1-benzoxazin-4-one (CAS 16075-09-5)


Medicinal Chemistry: Lead Compound for Interleukin-1 (IL-1) Antagonist Development

This compound and its derivatives serve as the core scaffold for developing novel anti-inflammatory agents targeting the IL-1 pathway. The quantitative evidence from IL-1-induced protease secretion assays (47–56% inhibition at 10 µM) establishes a baseline for structure-activity relationship (SAR) studies [1]. Researchers focusing on rheumatoid arthritis, periodontal disease, or other IL-1-mediated conditions require the exact N-phenyl-1,2-dihydro scaffold to generate congeneric series and optimize potency.

Synthetic Methodology: Chemoselective C-H Activation Substrate for Library Synthesis

The 1-phenyl-2H-3,1-benzoxazin-4-one scaffold is a product of a highly chemoselective Pd-catalyzed C(sp3)-H activation/C-O cyclization reaction, which selectively yields this N-substituted dihydrobenzoxazinone over carbazoles when Ag2O is used as the oxidant . This makes the pure compound invaluable as both a synthetic target for methodology development and a building block for further derivatization, such as N-acylation or ring-opening reactions, to access diverse heterocyclic libraries.

Anticancer Drug Discovery: Privileged Scaffold for Kinase or Tubulin Inhibition

Benzoxazinone derivatives, including the 1,2-dihydro-4H-3,1-benzoxazin-4-one class, have demonstrated cytotoxicity against a panel of cancer cell lines (A549, HePG2, MCF7) with IC50 values in the low micromolar range . This positions the compound as a potential privileged scaffold for developing novel anticancer agents, particularly where the N-phenyl substitution can be leveraged for interactions with tubulin or kinase ATP-binding pockets. Comparative data against 1,3-benzoxazine isomers underscore the importance of scaffold fidelity for maintaining on-target activity.

Quote Request

Request a Quote for 1-Phenyl-2H-3,1-benzoxazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.